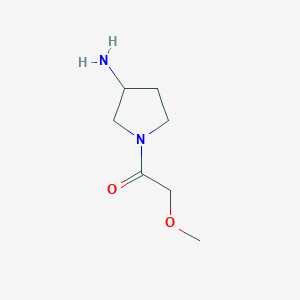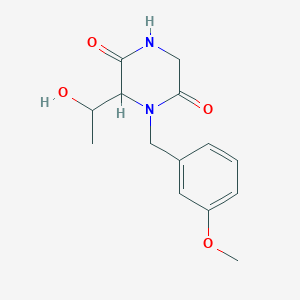
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione
Übersicht
Beschreibung
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione (HMP) is a novel compound with a wide range of applications in medical and scientific research. HMP is a member of the piperazine family and is a heterocyclic aromatic compound. HMP has been studied for its potential in various applications, including as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. The unique structure of HMP allows it to interact with multiple targets, making it a versatile compound with potential for many applications.
Wissenschaftliche Forschungsanwendungen
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential as an antioxidant, antifungal, antiviral, and anti-inflammatory agent. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to inhibit the growth of bacteria and fungi.
Wirkmechanismus
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
Biochemische Und Physiologische Effekte
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been studied for its potential to interact with multiple targets, including enzymes, proteins, and receptors. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with enzymes involved in the production of reactive oxygen species (ROS) and to inhibit the production of ROS. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has also been shown to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has been shown to reduce inflammation in the body and to have antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has several advantages for use in laboratory experiments. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively stable compound and can be easily stored and handled. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is a relatively small molecule and can be easily synthesized in the laboratory. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is also a versatile compound and can interact with multiple targets, making it useful for a variety of applications. However, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione is not suitable for use in humans due to its potential toxicity.
Zukünftige Richtungen
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione has potential for many future applications in medical and scientific research. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be further studied for its potential to inhibit the growth of bacteria and fungi. Additionally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to inhibit the growth of cancer cells and to reduce inflammation in the body. 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could also be studied for its potential to interact with proteins involved in the regulation of inflammation and to inhibit the production of inflammatory mediators. Finally, 6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione could be studied for its potential to interact with receptors involved in the regulation of cell proliferation and to inhibit the proliferation of cancer cells.
Eigenschaften
IUPAC Name |
6-(1-hydroxyethyl)-1-[(3-methoxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)13-14(19)15-7-12(18)16(13)8-10-4-3-5-11(6-10)20-2/h3-6,9,13,17H,7-8H2,1-2H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGZSNAMVKKWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCC(=O)N1CC2=CC(=CC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Hydroxyethyl)-1-(3-methoxybenzyl)-2,5-piperazinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



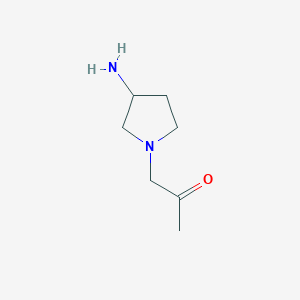
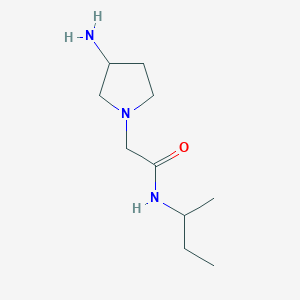
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)
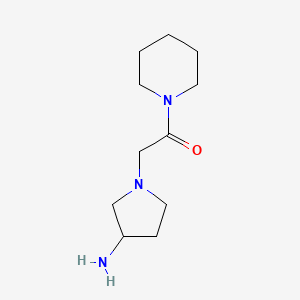
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1468140.png)
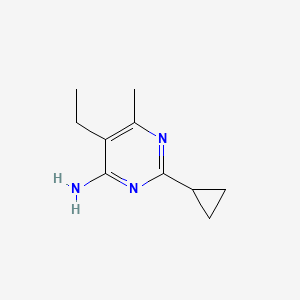
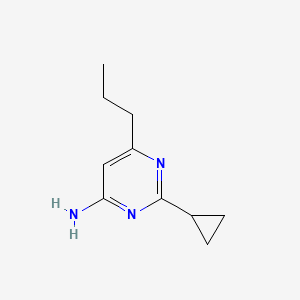
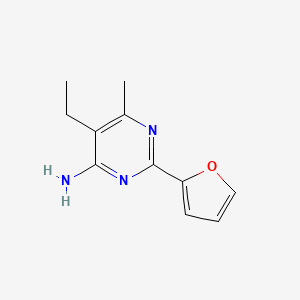
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
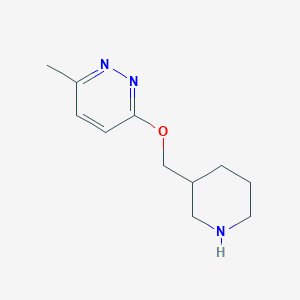
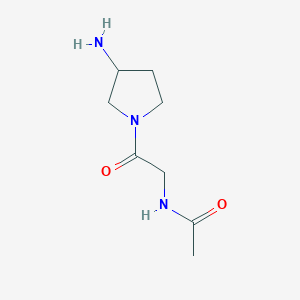
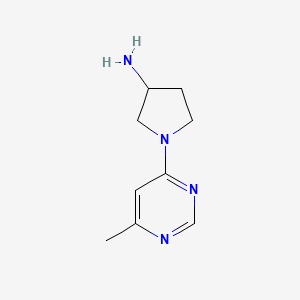
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
